6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Description
Properties
IUPAC Name |
6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-13(6-12-4-2-1-3-5-12)7-14(8-13)10-16-11-14/h1-5H,6-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEVQZQVDRMHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CC3=CC=CC=C3)C#N)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
BBMO serves as the critical building block for spirocycle assembly. An optimized procedure from TBNPA (4 ) achieves 72% yield via NaOH-mediated cyclization in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:
Key Conditions :
-
Solvent: Toluene/water biphasic system
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Temperature: 40°C
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Catalyst: TBAB (0.03 equiv)
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Workup: Neutral aqueous washes followed by distillation
Alkylation to Form the Spirocycle
The benzyl-carbonitrile moiety is introduced via nucleophilic substitution. Adapted from TBI-223 intermediate synthesis, the reaction between a benzylamine-carbonitrile derivative and BBMO proceeds in sulfolane with NaOH:
Optimized Parameters :
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Solvent : Sulfolane (3 wt% water)
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Temperature : 80°C
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Base : NaOH (2.5 equiv)
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Addition Rate : Slow syringe pump addition over 2 h
Critical Factors :
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Slow Addition : Mitigates side reactions (e.g., base-induced decomposition of BBMO).
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Water Content : ≤3% minimizes hydrolysis of the nitrile group.
Alternative Routes and Functionalization
Retrosynthetic Approaches
Retrosynthetic analysis suggests feasible precursors:
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Benzyl Ketone Cyanohydrin : Cyclization with BBMO under basic conditions.
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Spiroepoxide Intermediate : Ring-opening with cyanide followed by alkylation.
Post-Cyclization Modifications
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Cyanide Introduction : Treatment of a spiro-bromide intermediate with KCN in DMF (60°C, 12 h) achieves 65% conversion.
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Benzyl Group Installation : Ullmann coupling of a spiro-iodide with benzylmagnesium bromide (Pd catalysis, 80°C).
Industrial-Scale Considerations
Cost Drivers and Solvent Selection
| Parameter | Lab-Scale Optimization | Industrial Implementation |
|---|---|---|
| Solvent | Sulfolane | Diglyme (lower toxicity) |
| Catalyst | TBAB | Recyclable ionic liquids |
| Temperature Control | Batch heating | Continuous flow reactors |
Economic Analysis :
Analytical Characterization
1H NMR Benchmark Data :
Purity Assessment :
Challenges and Mitigation Strategies
Emerging Methodologies
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Photocatalytic Cyanation : Visible-light-driven cyanation of spiro-bromides (Ru catalyst, 72% yield).
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Enzymatic Desymmetrization : Lipase-mediated resolution of racemic spiro intermediates (ee >98%).
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Group
The benzyl group undergoes catalytic hydrogenolysis under hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield 2-oxaspiro[3.3]heptane-6-carbonitrile. This reaction is critical for deprotection in synthetic pathways.
| Condition | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 5 bar H₂, MeOH, 16 hours | Pd/C (10%) | 2-Oxaspiro[3.3]heptane-6-carbonitrile | 84% |
Nitrile Group Reduction
The nitrile group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or hydrogenation with Raney nickel. This transformation is pivotal for accessing amine-functionalized spirocyclic derivatives.
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| THF, 0°C to reflux | LiAlH₄ | 6-Benzyl-2-oxaspiro[3.3]heptane-6-methanamine | 76% | |
| H₂, EtOH, 24 hours | Raney Ni | 6-Benzyl-2-oxaspiro[3.3]heptane-6-methanamine | 68% |
Oxidation of the Oxetane Ring
The oxetane ring reacts with Oxone® in formic acid to undergo oxidative ring-opening, forming a dicarboxylic acid derivative. This reaction highlights the strain inherent in the spirocyclic system.
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Formic acid, 4 hours | Oxone® | 6-Benzyl-2,4-dioxaspiro[3.3]heptane-6-carboxylic acid | 89% |
Salt Formation
The spirocyclic amine (post-hydrogenolysis) forms stable salts with sulfonic acids, enhancing solubility for downstream applications.
| Condition | Acid | Product | Solubility | Reference |
|---|---|---|---|---|
| Methanol, rt, 1 hour | Naphthalene-1,5-disulfonic acid | 2-Oxaspiro[3.3]heptane-6-carbonitrile hemisulfonate | >50 mg/mL |
Nucleophilic Substitution at the Spiro Core
The spirocyclic carbon adjacent to the oxygen atom undergoes nucleophilic substitution with strong bases like DBU, enabling ring functionalization.
| Condition | Base/Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| DMF, 60°C, 18 hours | DBU, Benzylamine | 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane | 70% |
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxetane ring opens to form linear intermediates, which can be trapped with nucleophiles like water or alcohols.
| Condition | Acid | Product | Yield | Reference |
|---|---|---|---|---|
| HCl, H₂O, 2 hours | Hydrochloric acid | 6-Benzyl-3-hydroxypropane-1,1-dicarbonitrile | 92% |
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents | Applications |
|---|---|---|---|
| Benzyl group | Hydrogenolysis | H₂, Pd/C | Deprotection for amine access |
| Nitrile | Reduction | LiAlH₄, Raney Ni | Amine synthesis |
| Oxetane ring | Oxidation | Oxone® | Dicarboxylic acid derivatives |
| Spirocyclic carbon | Nucleophilic substitution | DBU, amines | Heterocycle diversification |
Key Research Findings
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Hydrogenolysis Efficiency : The benzyl group is selectively removed under 5 bar H₂ without affecting the nitrile or spiro core .
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Nitrile Stability : The nitrile group remains intact during acid-catalyzed ring-opening, enabling sequential functionalization .
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Salt Utility : Sulfonate salts exhibit superior stability and solubility compared to oxalate salts, facilitating pharmaceutical formulation .
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic framework characterized by a nitrile group and an ether functionality. Its molecular formula is , with a molecular weight of approximately 199.27 g/mol. The spirocyclic structure contributes to its unique steric and electronic properties, which can enhance interactions with biological targets.
Medicinal Chemistry
6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile is explored for its potential as a bioactive molecule:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens.
- Anticancer Potential : The compound's structural characteristics may allow it to interact effectively with cancer cell targets, making it a candidate for further investigation in anticancer drug development.
Drug Development
The compound serves as a scaffold for designing new pharmaceuticals due to its three-dimensional conformation, which can enhance binding affinity to biological receptors:
- Bioisosteric Replacement : The spirocyclic framework can act as a bioisostere for traditional pharmacophores like piperazine, potentially improving drug selectivity and reducing side effects .
Material Science
In materials science, this compound can be utilized in the development of new materials with unique properties:
- Polymer Synthesis : Its spirocyclic structure can be integrated into polymer chains to create materials with enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile with structurally related spirocyclic carbonitriles and esters, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Variations
Key Observations :
- Electronic Effects : The benzyl group in the target compound is electron-donating via the methylene bridge, contrasting with electron-withdrawing substituents (e.g., fluorine in 6-(2,4-difluorophenyl)- derivatives) . This impacts reactivity in nucleophilic or electrophilic reactions.
- Functional Group Diversity : Methyl esters (e.g., ) introduce hydrolyzable groups, whereas nitriles enhance stability and participate in click chemistry .
Physicochemical Properties
Key Observations :
Biological Activity
6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_{13}H_{15}N_{1}O_{1}. The structure features a spirocyclic arrangement that contributes to its biological activity by enhancing conformational rigidity and potentially influencing interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of spirocyclic compounds, including derivatives of this compound. For instance, research has shown that modifications to the spiro structure can lead to enhanced selectivity and reduced cytotoxicity in cancer cell lines. A notable study demonstrated that replacing traditional piperazine rings with azaspiro[3.3]heptane structures resulted in improved target selectivity while minimizing off-target effects in human cell cultures .
2. Anti-inflammatory Effects
Compounds similar to this compound have exhibited significant anti-inflammatory activities by inhibiting key inflammatory pathways, such as caspase-1 activation . This suggests that the compound may hold promise for treating inflammatory diseases.
3. Neuroprotective Properties
Research indicates that certain spirocyclic compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's . The mechanism often involves the modulation of reactive oxygen species (ROS) production and enhancement of cellular resilience.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : Interaction with neurotransmitter receptors or other cellular receptors can influence signaling pathways associated with inflammation and cancer progression.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, refluxing a DMSO solution of a spiro precursor with a benzyl-containing electrophile (e.g., benzyl halide) under inert conditions for 5–8 hours, followed by extraction with dichloromethane and solvent evaporation, yields the target compound. Reaction optimization includes varying temperature (80–120°C), solvent polarity, and stoichiometric ratios to maximize yield. Characterization via TLC and NMR ensures purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic and nitrile functionalities?
- Methodological Answer :
- NMR : H and C NMR identify the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and spirocyclic ether (C-O-C signals at δ 60–70 ppm). The nitrile group (C≡N) appears as a sharp peak at ~110–120 ppm in C NMR.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the spirocyclic geometry and confirms bond angles (e.g., C6-C7-O2-C1 torsion angle). Hydrogen atoms are modeled using riding constraints (C–H = 0.95–0.99 Å) .
Q. How does the benzyl substituent influence the compound’s stability and reactivity in solution?
- Methodological Answer : The benzyl group enhances steric bulk, reducing susceptibility to nucleophilic attack at the spiro carbon. Stability studies involve monitoring degradation via HPLC under varying pH (2–12) and temperature (25–60°C). Accelerated stability testing in DMSO or aqueous buffers identifies hydrolysis-prone sites (e.g., the oxaspiro ether) .
Advanced Research Questions
Q. What mechanistic pathways explain the regioselectivity observed in substitution reactions involving the spirocyclic core?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing nitrile group directs nucleophilic attack to the less hindered spiro carbon. Experimental validation involves synthesizing analogs with electron-donating groups (e.g., methyl) and comparing reaction rates via kinetic studies (UV-Vis monitoring) .
Q. How can computational modeling predict the compound’s interactions with biological targets or catalytic surfaces?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes (e.g., cytochrome P450). Parameters include free energy of binding (ΔG) and hydrogen-bonding interactions. Validation involves correlating in silico results with in vitro enzyme inhibition assays .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray bond lengths)?
- Methodological Answer : Triangulate data using complementary techniques:
- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that cause splitting discrepancies.
- Solid-State NMR : Cross-validates crystallographic data by comparing chemical shifts in crystalline vs. solution states.
- Member Checking : Share raw data with collaborators to rule out instrumentation artifacts .
Q. What strategies improve crystallization efficiency for structural elucidation of spirocyclic nitriles?
- Methodological Answer : Slow vapor diffusion (e.g., CHCl/hexane) at 4°C promotes crystal growth. Seeding with microcrystals or using additives (e.g., crown ethers) templates lattice formation. For stubborn cases, derivatization (e.g., bromination of the benzyl group) enhances crystallinity .
Q. How can synthetic byproducts or diastereomers be resolved, and what analytical workflows ensure purity?
- Methodological Answer :
- Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers.
- LC-MS/MS : Identifies trace byproducts (e.g., oxidation at the nitrile group) via fragmentation patterns.
- Recrystallization : Sequential solvent pairs (ethanol/water) remove polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
